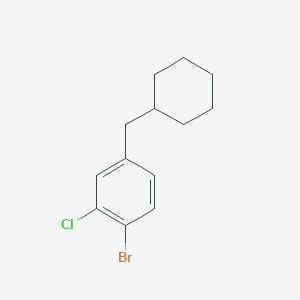

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene

Description

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene (C₁₃H₁₅BrCl, MW: 293.62) is a halogenated aromatic compound featuring bromo, chloro, and cyclohexylmethyl substituents. The cyclohexylmethyl group is a bulky, lipophilic moiety that significantly influences the compound’s physicochemical and biological properties.

The compound’s structural uniqueness lies in its substitution pattern: the bromo and chloro groups at positions 1 and 2 introduce steric and electronic effects, while the cyclohexylmethyl group at position 4 enhances hydrophobicity. This combination is critical in applications like medicinal chemistry, where the cyclohexylmethyl motif has been shown to improve inhibitor potency in bacterial neuraminidase (BNA) assays (IC₅₀ = 0.05 µM vs. luteolin’s IC₅₀ = 4.4 µM) .

Properties

IUPAC Name |

1-bromo-2-chloro-4-(cyclohexylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFNBYVHWGFOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and aluminum chloride as a catalyst .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile like sodium methoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield cyclohexylmethylbenzene.

Common Reagents and Conditions:

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce benzoic acid derivatives.

- Reduction reactions result in cyclohexylmethylbenzene .

Scientific Research Applications

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene with structurally related compounds, highlighting substituent effects on properties and applications:

Key Research Findings

- Bioactivity: The cyclohexylmethyl group in this compound enhances binding affinity in BNA inhibition, likely due to increased hydrophobic interactions with the enzyme’s active site. Its potency is 88-fold higher than luteolin, a parent flavonoid lacking this substituent .

- Electronic Effects : Compounds like 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (electron-withdrawing trifluoromethoxy group) exhibit altered electronic properties, making them suitable for liquid crystals or optoelectronic materials .

- Synthetic Flexibility : Analogs such as 1-Bromo-4-(chloromethyl)benzene (CAS 589-17-3) serve as intermediates in organic synthesis, enabling further functionalization via nucleophilic substitution .

Biological Activity

1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This compound is primarily synthesized through electrophilic aromatic substitution and Friedel-Crafts alkylation methods, making it a significant intermediate in organic synthesis and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is . The compound features a benzene ring substituted with a bromine atom, a chlorine atom, and a cyclohexylmethyl group.

Synthesis Methods

- Electrophilic Aromatic Substitution : The introduction of bromine and chlorine is typically achieved using Br₂ and Cl₂ in the presence of a catalyst.

- Friedel-Crafts Alkylation : The cyclohexylmethyl group is introduced via reaction with cyclohexylmethyl chloride in the presence of a Lewis acid catalyst.

Reactions Involved

- Substitution Reactions : The halogen atoms can be replaced by nucleophiles such as hydroxide or amine.

- Oxidation Reactions : Can yield benzoic acid derivatives.

- Reduction Reactions : Can lead to the formation of cyclohexylmethylbenzene.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, enhancing the compound's reactivity and binding affinity. The lipophilicity conferred by the cyclohexylmethyl group may also influence its biological interactions.

Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary investigations suggest that halogenated benzene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

- Anticancer Potential : Research indicates that certain halogenated compounds can inhibit cancer cell proliferation. A study found that similar compounds demonstrated cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.

- Neuropharmacological Effects : Some derivatives have been studied for their psychoactive effects, indicating that modifications in the structure can lead to varying degrees of biological activity, including potential applications in treating neurological disorders.

Case Studies

- A study conducted on related compounds demonstrated that halogen substitutions significantly enhanced cytotoxicity against breast cancer cells, with IC50 values indicating potent activity at low concentrations.

- Another investigation highlighted the role of structural modifications in influencing the binding affinity to specific receptors involved in neuropharmacology, showcasing the importance of the cyclohexylmethyl group in enhancing lipophilicity and receptor interaction.

Comparison of Biological Activity

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 12 | Anticancer |

| 2-Bromo-4-chlorobenzamide | 15 | Antimicrobial |

| 1-Bromo-4-(cyclopropylmethyl)benzene | 20 | Neuropharmacological |

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Anticancer Potential | Significant cytotoxicity against various cancer cell lines |

| Neuropharmacological Effects | Potential psychoactive properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.